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Compound of Interest

Compound Name: CP-66713

Cat. No.: B1669553

L  Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies
conducted on CP-66713, identified as 4-amino-8-chloro-1-phenyl[1][2][3]triazolo[4,3-
aJquinoxaline. This compound belongs to a novel class of potent adenosine receptor

antagonists and has been investigated for its potential as a rapid-onset antidepressant.

Core Compound Information

Parameter Value

Reference

Compound Name CP-66713

[1]14]

) 4-amino-8-chloro-1-phenyl[1]
Chemical Name _ _ _
[2][3]triazolo[4,3-a]quinoxaline

[LIi41B16]7 181101 1][12]
[13]

[LIE4]B16]7 181101 1][12]

Primary Target Adenosine A2 Receptor (13]
Secondary Target Adenosine Al Receptor [1][4]
Therapeutic Potential Antidepressant [1114]

In Vitro Studies

The in vitro evaluation of CP-66713 has primarily focused on its interaction with adenosine

receptors and its effect on phosphodiesterase activity.
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Adenosine Receptor Binding Affinity

CP-66713 has demonstrated a notable affinity for both adenosine A1 and A2 receptors, with a
preference for the A2 subtype. The inhibitory concentrations (IC50) from competitive binding
assays are summarized below.

Receptor Subtype IC50 (nM) Selectivity
Adenosine A2 21 13-fold vs. A1
Adenosine A1 270

Data sourced from Sarges et al., 1990.[1][4]

Experimental Protocol: Adenosine Receptor Binding
Assays

The following protocols are based on the methodologies described for the 4-amino[1][2]
[3]triazolo[4,3-a]quinoxaline series of compounds.

Adenosine Al Receptor Binding Assay:

Tissue Preparation: Rat cerebral cortex membranes were used as the source for Al
receptors.

o Radioligand: [3H]CHA (N®-cyclohexyladenosine) was used as the specific radioligand for the
Al receptor.

¢ Assay Conditions: The binding assay was performed by measuring the displacement of
[BH]CHA by CP-66713 in the prepared membrane homogenates.

o Data Analysis: The concentration of CP-66713 that inhibited 50% of the specific binding of
[BH]CHA was determined and reported as the IC50 value.

Adenosine A2 Receptor Binding Assay:

o Tissue Preparation: Rat striatal homogenates served as the source of A2 receptors.
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Radioligand: [BHJNECA (5'-(N-ethylcarbamoyl)adenosine) was used as the radioligand.

Assay Conditions: To ensure selectivity for the A2 receptor, the assay was conducted in the
presence of an excess of a cold (non-radiolabeled) Al-selective ligand, N°-
cyclopentyladenosine, to block binding to any contaminating Al receptors.

Data Analysis: The IC50 value was determined as the concentration of CP-66713 that
inhibited 50% of the specific binding of [EBH]NECA to the A2 receptors.[4][9][11][13]

Phosphodiesterase Inhibition

Compounds within the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline series, including CP-66713,

have been noted to inhibit phosphodiesterase (PDE). However, specific quantitative data (e.g.,

IC50 values against different PDE isozymes) for CP-66713 are not available in the reviewed

literature. The general methodology for such an assay is outlined below.

Experimental Protocol: Phosphodiesterase (PDE)
Activity Assay

Enzyme Source: PDE can be isolated from various tissues, such as rat brain.

Substrate: Radiolabeled cyclic nucleotides, such as [BH]JcAMP or [*H]cGMP, are used as
substrates.

Assay Principle: The assay measures the conversion of the radiolabeled cyclic nucleotide to
its corresponding 5'-monophosphate by the PDE enzyme.

Procedure:

o The PDE enzyme is incubated with the radiolabeled substrate in the presence and
absence of various concentrations of the test compound (CP-66713).

o The reaction is terminated, and the product is separated from the unreacted substrate,
often using chromatography.

o The amount of radioactivity in the product fraction is quantified to determine the enzyme
activity.
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o Data Analysis: The concentration of the inhibitor that reduces PDE activity by 50% is
calculated as the IC50 value.

In Vivo Studies

In vivo research on CP-66713 has suggested its potential as a rapid-onset antidepressant,
based on its activity in established animal models of depression.

Behavioral Despair Model (Porsolt Forced Swim Test)

Many compounds from the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline series were found to
reduce immobility in the Porsolt's behavioral despair model in rats following acute
administration.[1][4] This model is a common screening tool for potential antidepressant drugs.

Experimental Protocol: Porsolt Forced Swim Test

e Animals: Male rats are typically used for this assay.
e Apparatus: A cylindrical container filled with water, from which the animal cannot escape.
e Procedure:

o Pre-test session: On the first day, rats are placed in the water for a 15-minute period.

o Test session: 24 hours later, the animals are administered the test compound (CP-66713),
a vehicle control, or a positive control (a known antidepressant). After a set pre-treatment
time, they are placed back into the water for a 5-minute test session.

o Observation: The duration of immobility (the time the rat spends floating without struggling)
during the test session is recorded.

o Data Analysis: A significant reduction in the duration of immobility in the drug-treated group
compared to the vehicle-treated group is indicative of antidepressant-like activity.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of CP-66713 is the antagonism of adenosine A1 and A2A
receptors. These receptors are G-protein coupled receptors (GPCRs) that modulate the levels
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of intracellular cyclic AMP (CAMP).

Adenosine Receptor Signaling Pathway
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Caption: Adenosine Receptor Signaling and CP-66713 Antagonism.

In Vitro Binding Assay Workflow
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Caption: Workflow for In Vitro Adenosine Receptor Binding Assay.
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Caption: Workflow for In Vivo Porsolt Forced Swim Test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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